molecular formula C17H21N3O3 B4515122 1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxamide

1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxamide

Cat. No.: B4515122
M. Wt: 315.37 g/mol
InChI Key: BSFBAMHBRVQBEW-UHFFFAOYSA-N
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Description

1-[(5-Methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core linked via an acetyl group to a 5-methoxyindole moiety.

Properties

IUPAC Name

1-[2-(5-methoxyindol-1-yl)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-23-14-2-3-15-13(10-14)6-9-20(15)11-16(21)19-7-4-12(5-8-19)17(18)22/h2-3,6,9-10,12H,4-5,7-8,11H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFBAMHBRVQBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Ring

5-Bromo Substitution (Y041-1039)

The compound 1-[2-(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide (Y041-1039) replaces the methoxy group with bromine at the 5-position of the indole.

  • Molecular Formula : C₁₆H₁₈BrN₃O₂ (MW: 372.24 g/mol).
  • This compound is used in screening libraries, indicating relevance in early-stage drug discovery .
1-Methyl and 1-Ethyl Indole Derivatives
  • 1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid (CAS 1170398-17-0): Features a methyl group on the indole nitrogen and a carboxylic acid instead of carboxamide.
    • Impact : The carboxylic acid reduces hydrogen-bonding capacity compared to the carboxamide, likely affecting solubility and target engagement .
  • 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid (CAS 1170842-40-6): Incorporates an ethyl group on the indole nitrogen.
    • Impact : Increased lipophilicity from the ethyl group may enhance membrane permeability but reduce aqueous solubility .

Modifications to the Piperidine Scaffold

Carboxamide vs. Carboxylic Acid

Carboxamides generally exhibit better metabolic stability and solubility than carboxylic acids, making them preferable in drug design .

Heterocycle-Linked Derivatives

Compounds like 1-[3-(5-Methoxy-1H-indol-1-yl)prop-1-yn-1-yl]-4-phenylphthalazine (3b) and 4-[3-(5-Methoxy-1H-indol-1-yl)prop-1-yn-1-yl]isoquinoline (3c) from replace the piperidine-carboxamide with phthalazine or isoquinoline rings.

  • Synthesis Yields : 34–75%, with melting points ranging from 131–157°C.
  • Key Differences : The rigid heterocyclic systems may restrict conformational flexibility, impacting binding to flexible binding pockets. These compounds prioritize aromatic stacking interactions over hydrogen bonding .

Structural and Physicochemical Comparison Table

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 5-methoxyindole, carboxamide C₁₇H₂₀N₃O₃ 314.36 Balanced hydrogen bonding and lipophilicity
Y041-1039 5-bromoindole, carboxamide C₁₆H₁₈BrN₃O₂ 372.24 Enhanced steric bulk, screening utility
1-Methylindole derivative (CAS 1170398-17-0) 1-methylindole, carboxylic acid C₁₈H₂₂N₂O₃ 314.38 Reduced hydrogen bonding, increased lipophilicity
Phthalazine derivative (3b) Phthalazine, propynyl linker C₂₄H₂₀N₄O 380.45 Rigid aromatic system, high melting point (150–152°C)
SARS-CoV-2 Inhibitor () Naphthyl, fluorobenzyl C₂₅H₂₈FN₃O 405.51 Bulky hydrophobic groups, potential protease inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxamide
Reactant of Route 2
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1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxamide

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